

Application Notes and Protocols: Formulation of Oral Dispersible Tablets (ODTs) Using Isomalt

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Compound of Interest

Compound Name: *Isomalt*

Cat. No.: *B1678288*

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Introduction to Isomalt in Oral Dispersible Tablets (ODTs)

Oral Dispersible Tablets (ODTs) are a patient-centric dosage form designed to disintegrate or dissolve rapidly in the mouth without the need for water or chewing.[1][2] This characteristic significantly improves patient compliance, especially for pediatric, geriatric, and dysphagic (difficulty swallowing) populations.[1][3] The selection of appropriate excipients is paramount to achieving the essential attributes of an ODT, which include rapid disintegration, pleasant mouthfeel, and adequate mechanical strength for handling and packaging.[3]

Isomalt, a sugar alcohol derived from sucrose, has emerged as a highly effective excipient in the formulation of ODTs.[2][3][4] It is a white, crystalline, odorless, and water-soluble powder.[2][3] Its unique combination of properties, such as good compressibility, low hygroscopicity, pleasant sweet taste, and excellent flowability, makes it particularly suitable for the direct compression method of tablet manufacturing, which is a cost-effective and efficient process.[3][5][6]

Properties of Isomalt for ODT Formulation

Isomalt's multifunctionality as a filler and binder simplifies formulation development.[2] Different grades are available, allowing formulators to tailor tablet properties based on specific needs.[2][7]

- **Solubility and Disintegration:** **Isomalt** is available in different grades with varying solubility profiles, which directly influences the tablet's disintegration time.[\[2\]](#)[\[3\]](#) For instance, agglomerated **isomalt** with a 3:1 ratio of GPS (6-O- α -D-glucopyranoside-D-sorbitol) to GPM (1-O- α -D-glucopyranoside-D-mannitol-dihydrate) has a higher aqueous solubility (42 g in 100 g at 20°C) compared to the 1:1 ratio (25 g in 100 g), leading to faster disintegration.[\[1\]](#) The higher solubility grade, often referred to as galenIQ™ 721, is frequently recommended for fast-disintegrating formulations.[\[2\]](#)[\[3\]](#)[\[7\]](#)
- **Compressibility:** **Isomalt** exhibits good compressibility and plastic deformation, making it ideal for direct compression.[\[3\]](#)[\[5\]](#)[\[6\]](#) This allows for the production of mechanically strong tablets that can withstand the rigors of manufacturing, packaging, and transport.[\[8\]](#)
- **Taste and Mouthfeel:** With a sweetness level of about 45-70% that of sucrose, **isomalt** provides a pleasant taste without a significant aftertaste, which is critical for patient acceptance of a medication that dissolves in the mouth.[\[3\]](#)[\[5\]](#)
- **Low Hygroscopicity:** **Isomalt** is non-hygroscopic, meaning it does not readily absorb moisture from the air.[\[5\]](#) This property enhances the stability of moisture-sensitive Active Pharmaceutical Ingredients (APIs) and contributes to a longer shelf-life for the finished ODT.[\[3\]](#)[\[6\]](#)
- **Flowability:** Agglomerated grades of **isomalt** possess excellent flow properties, ensuring uniform die filling during high-speed tableting operations, which is crucial for maintaining tablet weight uniformity.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Data Presentation

Table 1: Physicochemical Properties of Isomalt Grades for ODTs

Property	Isomalt Grade (galenIQ™ 720)	Isomalt Grade (galenIQ™ 721)	Reference
Composition	Approx. 1:1 ratio of GPS:GPM	Approx. 3:1 ratio of GPS:GPM	[1]
Solubility in Water (20°C)	25 g / 100 g	42 g / 100 g	[1]
Key Characteristic	Standard Solubility	Higher Solubility	[2]
Primary Application	Chewable tablets, standard tablets	Oral Dispersible Tablets (ODTs)	[2][7]

Table 2: Example Placebo Formulation for an Isomalt-based ODT by Direct Compression

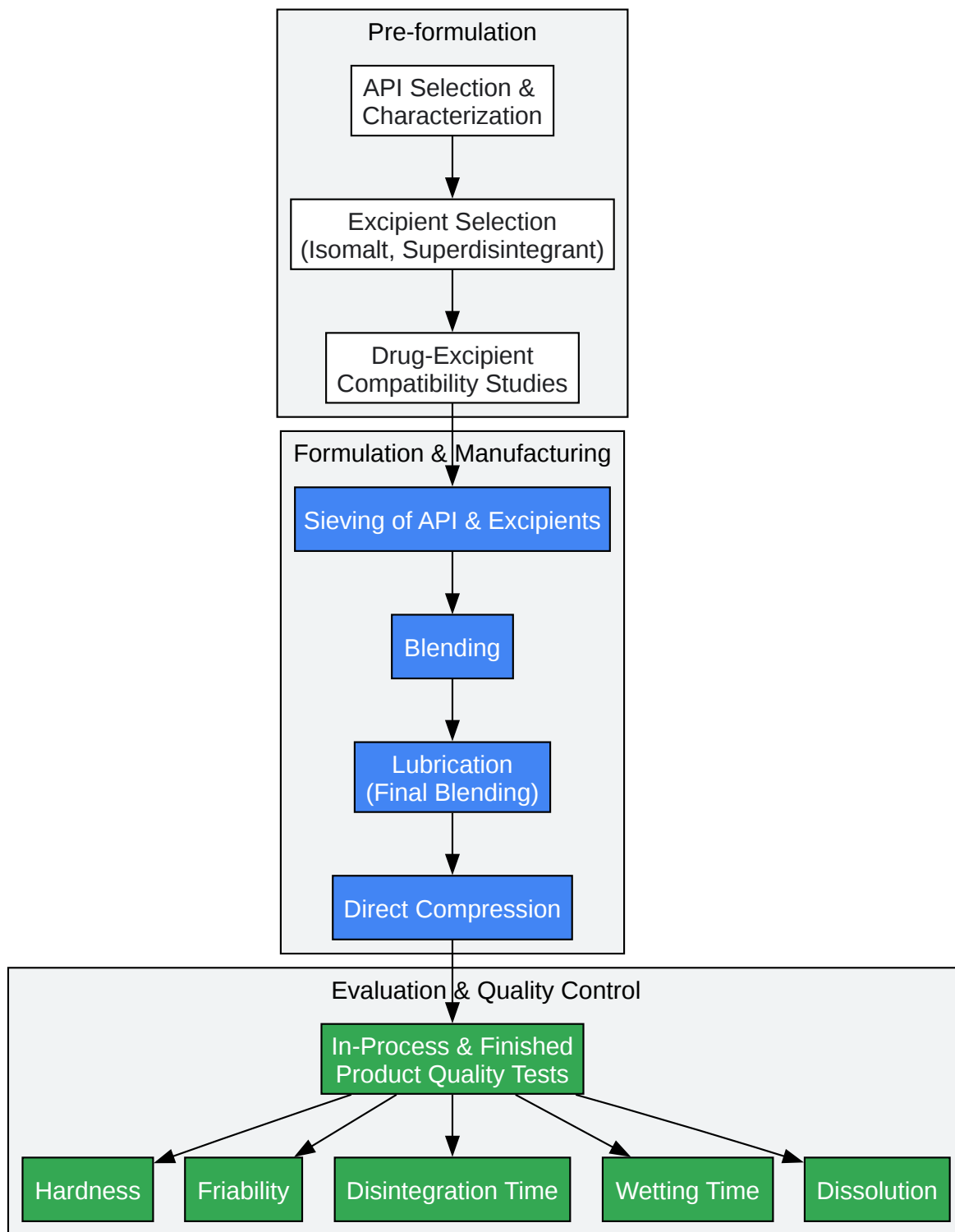
Ingredient	Function	Concentration (% w/w)	Reference
Isomalt (galenIQ™ 721)	Filler-Binder, Sweetener	79 - 97.5%	[1][2]
Crospovidone	Superdisintegrant	2 - 5%	[1][2]
Magnesium Stearate	Lubricant	0.5 - 1%	[1]
Colloidal Silicon Dioxide	Glidant	0.5%	[6]
Active Pharmaceutical Ingredient (API)	Therapeutic Agent	As required	

Note: The concentration of API will influence the final percentage of other excipients.

Table 3: Key Evaluation Parameters and Acceptance Criteria for ODTs

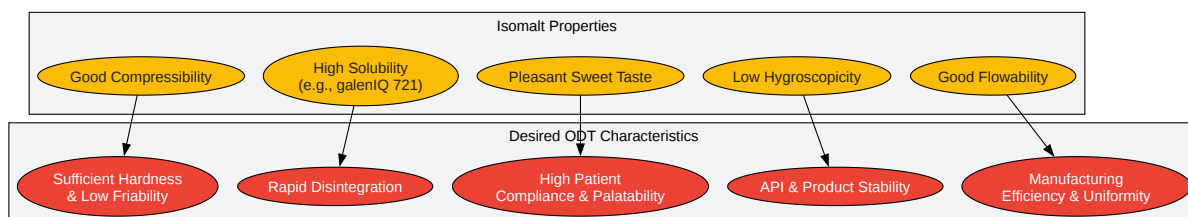
Parameter	Test Objective	Typical Acceptance Criteria	Reference
Hardness	Measures mechanical strength to withstand handling.	Strong enough to handle, but allows rapid disintegration.	[8] [9]
Friability	Assesses resistance to abrasion and shock.	Less than 1% weight loss.	[8] [9]
Wetting Time	Time for complete wetting by liquid.	Correlates with disintegration; shorter is better.	[8] [9]
Disintegration Time	Time for the tablet to break down completely.	< 180 seconds (Ph. Eur.), < 30 seconds (FDA Guidance).	[1] [9] [10]
Dissolution	Rate and extent of API release.	As per specific drug monograph.	[1] [8]

Visualization of Workflow and Logical Relationships



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Caption: Experimental workflow for ODT development using **isomalt**.



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Caption: **Isomalt** properties contributing to desired ODT characteristics.

Experimental Protocols

The following are standardized protocols for the evaluation of ODTs.

Hardness Test

- Objective: To measure the mechanical strength of the tablet, ensuring it can withstand handling while being soft enough to disintegrate quickly.[9]
- Apparatus: A standard tablet hardness tester.
- Methodology:
 - Place a single tablet diametrically between the two platens of the hardness tester.[9]
 - Start the apparatus to apply a constant, increasing force to the edge of the tablet.
 - Record the force in Newtons (N) or kiloponds (kp) required to fracture the tablet.[9]
 - Repeat the measurement for a statistically relevant number of tablets (typically n=10) and calculate the average hardness.[8]

Friability Test

- Objective: To evaluate the tablet's ability to withstand abrasion and shock during packaging, handling, and transportation.[\[9\]](#)
- Apparatus: A friability tester (e.g., Roche friabilator).
- Methodology:
 - Take an initial weight of a sample of tablets (e.g., 20 tablets or a number that weighs close to 6.5 g).[\[9\]](#)
 - Place the tablets in the drum of the friability tester.[\[9\]](#)
 - Rotate the drum for a set number of revolutions (typically 100 revolutions at 25 rpm).
 - Remove the tablets from the drum and carefully de-dust them to remove any loose powder.[\[9\]](#)
 - Weigh the tablets again (final weight).
 - Calculate the percentage of weight loss using the formula: % Friability = $[(\text{Initial Weight} - \text{Final Weight}) / \text{Initial Weight}] \times 100$
 - A friability of less than 1% is generally considered acceptable.[\[9\]](#)

Wetting Time

- Objective: To measure the time required for the tablet to become completely wetted by a liquid, which is an indicator of disintegration potential.[\[9\]](#)
- Methodology:
 - Fold a piece of filter paper (e.g., 10 cm diameter) twice and place it in a small petri dish containing a specific volume of purified water (e.g., 6 ml).[\[9\]](#)
 - Carefully place a tablet on the surface of the wet filter paper.[\[9\]](#)

- Start a stopwatch and measure the time required for the water to completely wet the entire surface of the tablet.[\[9\]](#)
- Perform the test on multiple tablets (e.g., n=6) and report the average time.

In-vitro Disintegration Time

- Objective: To determine the time it takes for an ODT to disintegrate completely in a specified liquid medium, simulating conditions in the mouth.[\[9\]](#)
- Apparatus: A standard USP disintegration apparatus.
- Methodology:
 - Place one tablet in each of the six tubes of the disintegration apparatus basket.[\[9\]](#)
 - Suspend the basket in a beaker containing a suitable liquid medium (e.g., purified water or phosphate buffer) maintained at 37 ± 2 °C.[\[1\]](#)[\[9\]](#)
 - Operate the apparatus, which moves the basket up and down at a specified rate.[\[9\]](#)
 - Record the time taken for each tablet to completely disintegrate. Disintegration is considered complete when no solid residue remains on the screen of the apparatus.[\[9\]](#)
 - The ODT should meet the pharmacopeial requirements (e.g., within 3 minutes for Ph. Eur. or 30 seconds as per FDA guidance).[\[1\]](#)[\[4\]](#)[\[9\]](#)

In-vitro Dissolution Test

- Objective: To measure the rate and extent of API release from the ODT into a dissolution medium.
- Apparatus: A USP dissolution apparatus (e.g., Apparatus 2, paddle).
- Methodology:
 - Prepare the dissolution medium as specified in the relevant drug monograph (e.g., phosphate buffer pH 6.8) and maintain it at 37 ± 0.5 °C.[\[1\]](#)

- Place one tablet in each dissolution vessel.
- Operate the apparatus at the specified rotation speed (e.g., 50 rpm).[1]
- Withdraw samples of the dissolution medium at predetermined time intervals.
- Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength).[1]
- Plot the cumulative percentage of drug released against time to generate a dissolution profile.

Conclusion

Isomalt is a versatile and highly functional excipient for the development of oral dispersible tablets, particularly when using the direct compression method. Its favorable physicochemical properties—including good compressibility, low hygroscopicity, pleasant taste, and tailored solubility—address key challenges in ODT formulation.[3][5] By leveraging the different grades of **isomalt** and combining them with appropriate superdisintegrants, researchers can efficiently develop robust, stable, and patient-friendly ODTs that meet all critical quality attributes, including rapid disintegration and mechanical strength.[7][10] The protocols and data presented provide a comprehensive guide for scientists and professionals in the successful formulation and evaluation of **isomalt**-based ODTs.

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